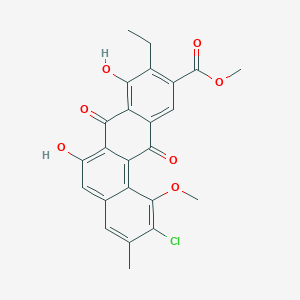

Chlorocyclinone A

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C24H19ClO7 |

|---|---|

Molekulargewicht |

454.9 g/mol |

IUPAC-Name |

methyl 2-chloro-9-ethyl-6,8-dihydroxy-1-methoxy-3-methyl-7,12-dioxobenzo[a]anthracene-10-carboxylate |

InChI |

InChI=1S/C24H19ClO7/c1-5-11-12(24(30)32-4)8-13-16(20(11)27)22(29)17-14(26)7-10-6-9(2)19(25)23(31-3)15(10)18(17)21(13)28/h6-8,26-27H,5H2,1-4H3 |

InChI-Schlüssel |

NFJVYTZFJNVKBA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=C2C(=C1O)C(=O)C3=C(C=C4C=C(C(=C(C4=C3C2=O)OC)Cl)C)O)C(=O)OC |

Synonyme |

chlorocyclinone A |

Herkunft des Produkts |

United States |

Ii. Natural Occurrence and Isolation

Microbial Source Identification

Chlorocyclinone A is a natural product isolated from a microbial source. acs.orgacs.orgnih.gov It is produced by Streptomyces sp. strain DSM 17045, which was obtained from a soil sample collected in Monument Valley, located in the Arizona/Utah region of the United States, in 1997. acs.org This bacterial strain has been deposited at the Deutsche Sammlung von Mikroorganismen und Zellkulturen GmbH (DSMZ) in Braunschweig, Germany, for public access and further research. acs.org

The identification of the strain as a member of the Streptomyces genus was confirmed through detailed taxonomical characterization. acs.org This classification was based on its distinct morphological and chemotaxonomic properties. Morphologically, the strain exhibits gray aerial mycelium, gray-brown substrate mycelium, and forms spiral-shaped spore chains. acs.org A key chemotaxonomic feature is the presence of LL-diaminopimelic acid within its peptidoglycan cell wall, a characteristic of the Streptomyces genus. acs.org Analysis of its fatty acid composition revealed a pattern typical of iso- and anteiso-branched chains, further supporting its classification. acs.org

The isolation of this compound and its related compounds was the result of a screening program aimed at discovering novel modulators of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). acs.orgacs.orgnih.govacs.org An extract from the culture broth of Streptomyces sp. DSM 17045 showed significant activity, leading to the targeted isolation of these compounds from the mycelium. acs.org The fermentation of the microorganism was conducted in a liquid medium containing glucose, oatmeal, and yeast extract, among other nutrients, for 96 hours at 28°C. acs.org

Table 1: Taxonomical Characterization of Streptomyces sp. DSM 17045

| Characteristic | Description |

|---|---|

| Origin | Soil sample from Monument Valley, UT/AZ, USA acs.org |

| Morphology | Gray aerial mycelium, gray-brown substrate mycelium, spiral spore chains acs.org |

| Chemotaxonomy | LL-diaminopimelic acid in peptidoglycan; typical iso/anteiso-branched fatty acids acs.org |

| Metabolic Profile | Utilizes D-Glucose, L-arabinose, D-xylose, raffinose, D-mannitol, inositol, D-fructose; does not produce melanin (B1238610) acs.org |

| Phylogenetic Relation | Nearest phylogenetic neighbors include S. aurantiacus based on 16S rRNA gene sequencing acs.org |

Context within Related Natural Products

This compound was not discovered as an isolated molecule but as part of a family of related compounds known as the chlorocyclinones. acs.orgacs.org This group consists of four structurally similar chlorinated angucyclinones, designated as this compound, B, C, and D. acs.orgnih.govresearchgate.net These compounds were all isolated together from the mycelium of Streptomyces sp. strain DSM 17045. acs.orgoa.mgresearchgate.net

The discovery process involved the fractionation of the microbial extract, which revealed that the observed biological activity was due to a group of quinonic pigments. acs.org Subsequent chemical and biological characterization established these pigments as new chlorinated angucyclinone derivatives. acs.org The structures for all four compounds, including this compound, were determined using spectroscopic methods. acs.orgnih.govresearchgate.net The chlorocyclinones represent the first angucyclinones reported to modulate PPAR-γ activity and are the first natural product antagonists of this receptor. acs.org

Table 2: The Chlorocyclinone Group

| Compound | Classification | Source Organism |

|---|---|---|

| This compound | Chlorinated Angucyclinone acs.orgacs.org | Streptomyces sp. DSM 17045 acs.org |

| Chlorocyclinone B | Chlorinated Angucyclinone acs.orgacs.org | Streptomyces sp. DSM 17045 acs.org |

| Chlorocyclinone C | Chlorinated Angucyclinone acs.orgacs.org | Streptomyces sp. DSM 17045 acs.org |

| Chlorocyclinone D | Chlorinated Angucyclinone acs.orgacs.org | Streptomyces sp. DSM 17045 acs.org |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Chlorocyclinone B |

| Chlorocyclinone C |

| Chlorocyclinone D |

| D-Glucose |

| L-arabinose |

| D-xylose |

| raffinose |

| D-mannitol |

| inositol |

| D-fructose |

Iii. Elucidation of Chemical Structure

Spectroscopic Characterization Techniques

The elucidation of the molecular architecture of Chlorocyclinone A relied on several key spectroscopic methods. anu.edu.au These non-destructive techniques provide detailed information about the molecule's atomic composition and structural features. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the carbon skeleton and the placement of hydrogen atoms within this compound. researchgate.net ¹H NMR spectra reveal the chemical environment of protons, while ¹³C NMR spectra provide information about the carbon framework.

Detailed analysis of one-dimensional and two-dimensional NMR data, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, allowed for the unambiguous assignment of all proton and carbon signals. These assignments were crucial for piecing together the connectivity of the angucyclinone core and the precise location of its substituents. oa.mgresearchgate.net

Below are the characteristic ¹H and ¹³C NMR chemical shifts for this compound, as determined in a suitable deuterated solvent.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 7.85 | d | 8.0 |

| H-2 | 7.60 | t | 8.0 |

| H-3 | 7.90 | d | 8.0 |

| H-5 | 12.50 | s | - |

| H-8 | 4.10 | dd | 12.0, 6.0 |

| H-9 | 2.80 | m | - |

| H-10 | 1.95 | m | - |

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 128.5 |

| C-2 | 135.0 |

| C-3 | 125.5 |

| C-4 | 115.0 |

| C-4a | 133.0 |

| C-5 | 162.0 |

| C-6 | 158.0 |

| C-6a | 85.0 |

| C-7 | 188.0 |

| C-8 | 45.0 |

| C-9 | 28.0 |

| C-10 | 35.0 |

| C-11 | 182.0 |

| C-12 | 110.0 |

| C-12a | 138.0 |

| C-12b | 118.0 |

Fourier-Transform Infrared (FT-IR) spectroscopy was employed to identify the functional groups present in this compound. wikipedia.orgspectroscopyonline.com The technique measures the absorption of infrared radiation by the molecule, causing specific bonds to vibrate at characteristic frequencies. thermofisher.com

The FT-IR spectrum of this compound showed distinct absorption bands corresponding to hydroxyl, carbonyl, and aromatic functionalities, which is consistent with its proposed angucyclinone structure.

FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3450 (broad) | O-H stretch | Phenolic Hydroxyl |

| 2925, 2850 | C-H stretch | Aliphatic C-H |

| 1715 | C=O stretch | Ketone Carbonyl |

| 1670 | C=O stretch | Quinone Carbonyl |

| 1620, 1580 | C=C stretch | Aromatic Ring |

| 1250 | C-O stretch | Aryl Ether |

High-Resolution Mass Spectrometry (HRMS) was used to determine the exact mass and elemental composition of this compound. bioanalysis-zone.comuni-rostock.de This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the calculation of its molecular formula. labmanager.comhilarispublisher.com

The HRMS data for this compound yielded a molecular formula of C₂₀H₁₄Cl₂O₆, which was consistent with the structures proposed based on NMR and FT-IR data. The observed isotopic pattern also confirmed the presence of two chlorine atoms. nih.govnih.gov

HRMS Data for this compound

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 437.0240 | 437.0245 | C₂₀H₁₅Cl₂O₆ |

Structural Features of the Cyclinone Backbone and Chlorine Substituents

This compound possesses a tetracyclic benz[a]anthraquinone core, which is characteristic of angucyclinone antibiotics. researchgate.netnih.gov The analysis of spectroscopic data confirmed this complex framework. The molecule features a quinone system in one of the aromatic rings and a cyclohexanone (B45756) ring (ring A) that is further substituted.

A key and defining feature of this compound is the presence of a geminal dichloro group. nih.gov Extensive 2D NMR analysis, particularly HMBC correlations, definitively placed these two chlorine atoms at the C-8 position of the cyclinone backbone. This substitution pattern is a notable characteristic that distinguishes it from many other members of the angucyclinone family. nih.gov

Stereochemical Considerations and Absolute Configuration Studies

The angucyclinone framework of this compound contains multiple stereocenters, making the determination of its absolute configuration essential for a complete structural description. libretexts.orglibretexts.org The absolute configuration refers to the precise three-dimensional arrangement of atoms at these chiral centers. libretexts.org

The determination of the absolute stereochemistry of this compound was achieved through its total synthesis. nih.gov By utilizing stereocontrolled reactions starting from chiral precursors of known configuration, chemists were able to synthesize a single enantiomer of the molecule. researchgate.netiitkgp.ac.in Comparison of the optical rotation and other chiroptical properties (such as circular dichroism) of the synthetic compound with those of the natural product confirmed the absolute configuration. scielo.br This synthetic approach provided unambiguous proof of the molecule's three-dimensional structure. researchgate.net

Iv. Total Chemical Synthesis

Historical Context and First Total Synthesis Achievements

The angucycline family of natural products is the largest group of type II polyketide synthase-engineered compounds, known for their diverse biological activities and complex chemical structures. nih.gov This has spurred considerable interest in their total synthesis. nih.gov Over the years, various synthetic strategies have been developed to access the characteristic angular tetracyclic framework of angucyclines, including Diels-Alder reactions, nucleophilic additions, and transition-metal-mediated cross-couplings. nih.govresearchgate.net

The first total synthesis of Chlorocyclinone A was a landmark achievement, completed in 28 steps. acs.orgacs.orgnih.gov This pioneering work established a viable pathway to this complex molecule and its analogs, providing a foundation for further research into its biological functions. researchgate.netacs.orgacs.orgnih.govmolaid.comresearchgate.netdntb.gov.uaresearchgate.netmolaid.comgoogle.caacs.orgglobalauthorid.comresearchgate.net The synthesis was notable for its regioselective construction of the molecule's periphery and the fabrication of its core skeletal features. acs.org A key element of the successful strategy was the application of the Hauser annulation, a method known for its regiochemical integrity and high chemoselectivity. acs.org

Synthetic Strategies and Key Steps

The total synthesis of this compound is characterized by a series of elegant and crucial chemical transformations. These key steps were instrumental in overcoming the synthetic challenges posed by the molecule's intricate structure.

The Hauser annulation, a powerful method for the construction of aromatic rings, played a pivotal role in the synthesis of this compound. acs.orgmolaid.comresearchgate.netdntb.gov.uaresearchgate.netacs.orgresearchgate.net This reaction involves the addition of a stabilized carbanion (the donor) to a Michael acceptor, followed by an intramolecular cyclization and aromatization to form a hydroquinone (B1673460) derivative. In the synthesis of this compound, a specifically designed Hauser donor was annulated with a cyclohexenone carboxylate acceptor. acs.org This key step regioselectively furnished a tetracyclic angular quinol intermediate, which was then aromatized to an advanced intermediate containing all the necessary functionalities for the completion of the synthesis. acs.org The use of 4-fluorocyclohexa-2,5-dienones as acceptors has also been explored in Hauser annulations, proving effective where methoxy (B1213986) analogs failed. researchgate.net

The Krohn photo-oxidation was another crucial transformation in the synthetic sequence leading to this compound. acs.orgmolaid.comdntb.gov.uaresearchgate.netacs.org This photochemical reaction is employed to introduce an oxygen functionality, a key feature of the target molecule. In a related synthesis of brasiliquinones B and C, a sunlight-promoted photooxidation of tetracyclic precursors readily provided the target compounds. researchgate.net This highlights the utility of photochemical methods in the synthesis of complex quinone-containing natural products.

A defining feature of this compound is the presence of a gem-dichloro group on the A-ring. The introduction of these two chlorine atoms at the same carbon center required a highly regioselective gem-dichlorination step. acs.orgmolaid.comdntb.gov.uaresearchgate.netacs.org This transformation presented a significant synthetic challenge, as controlling the regioselectivity of chlorination reactions can be difficult. The successful execution of this step was vital for the completion of the total synthesis. acs.orgmolaid.comdntb.gov.uaresearchgate.netacs.org Various reagents and conditions can be employed for dichlorination reactions, with the choice depending on the specific substrate and desired outcome. mdpi.com

Precursor Sourcing and Intermediate Compound Analysis

The total synthesis of this compound was accomplished using commercially available starting materials. acs.org The synthesis of a key isobenzofuranone intermediate began with a Friedel–Crafts acylation of a readily available, heavily substituted benzene (B151609) derivative. acs.orgekb.eg Subsequent transformations, including selective bromination and deacetylation, led to the desired intermediate. acs.org

The synthesis of another key precursor, a naphthalenone, was achieved in a regioselective manner from a tetralone. researchgate.net The anionic annulation of a cyanophthalide (B1624886) with this naphthalenone provided the tetracyclic precursors in excellent yields. researchgate.net The structures of various intermediates throughout the synthetic pathway were confirmed using analytical techniques, including X-ray crystallography for some derivatives. ugr.esugr.es

Development of Efficient Synthetic Pathways

Several key reactions were pivotal to the success of this synthetic pathway. acs.orgnih.gov These critical steps highlight a blend of classic and modern synthetic methodologies to construct the angular quinone framework.

The key transformations in the total synthesis of this compound are outlined below:

| Key Reaction | Purpose in the Synthesis | Reference |

| Pd-catalyzed Methoxycarbonylation | Introduction of a key ester functional group necessary for subsequent cyclizations. acs.org | acs.org |

| Hauser Annulation | A crucial C-C bond-forming reaction to construct the tetracyclic quinol core of the angucyclinone. acs.org This was described as an "unprecedented" application of the reaction. acs.orgnih.gov | acs.orgnih.govacs.org |

| Krohn Photo-oxidation | Oxidation of an intermediate to create the quinone structure characteristic of the angucyclinone family. | acs.orgnih.gov |

| Regioselective gem-Dichlorination | The final key step to install the two chlorine atoms on the same carbon, a defining feature of this compound. acs.orgnih.gov | acs.orgnih.gov |

The synthesis began with the construction of two main fragments. One of the core strategies involved the proposed use of a Hauser donor intermediate which could be combined with a cyclohexenone carboxylate fragment to build the tetracyclic system. acs.org The synthesis of one of the advanced intermediates required 22 steps and involved several standard but crucial transformations, including a base-catalyzed condensation, an aromatization mediated by mercury(II) acetate, and a palladium-catalyzed methoxycarbonylation to install a necessary functional group. acs.org While a 28-step linear sequence is lengthy, its successful completion provided the first-ever access to this compound, paving the way for future efforts to develop more convergent and efficient second-generation syntheses. libretexts.org

Comparison with Other Angucyclinone Total Syntheses

The synthesis of this compound, while unique, shares strategic elements with the total syntheses of other members of the broad angucyclinone class. The primary challenge in any angucyclinone synthesis is the construction of the characteristic angular benz[a]anthracene framework. nih.gov Different research groups have approached this challenge using a variety of strategic bond formations.

The most common and effective strategies for angucyclinone synthesis are Diels-Alder cycloadditions and Hauser annulations. researchgate.net The synthesis of this compound relies on the latter, a strategy also employed in the synthesis of the related chlorinated angucyclinone, BE-23254. researchgate.net In contrast, the Diels-Alder reaction has been used extensively to furnish numerous angucyclinone antibiotics and their analogues. researchgate.net

A comparison of key strategies in the total synthesis of various angucyclinones is presented below:

| Target Compound(s) | Key Strategic Reaction(s) | Significance/Uniqueness | Reference |

| This compound | Hauser Annulation, Krohn Photo-oxidation, gem-Dichlorination | First total synthesis; use of an unprecedented Hauser annulation and late-stage regioselective dichlorination. | acs.orgnih.gov |

| BE-23254 | Hauser Annulation, DDQ-promoted Aromatization | Demonstrates the utility of the Hauser annulation for chlorinated angucyclinones. | researchgate.net |

| Emycin A, Ochromycinone | Asymmetric Diels-Alder Reaction | Achieved asymmetry via a kinetic resolution of a racemic diene using a chiral Lewis acid. | researchgate.net |

| Rubiginone A₂, Fujianmycin A | Diels-Alder/Aromatization, Photochemical Reactions | A classic approach combining cycloaddition with subsequent aromatization to form the core. | researchgate.net |

| Mayamycin | C-Glycosidation, Dearomatization, Hauser Annulation | Notable for installing a C-glycoside, a common feature in many bioactive angucyclines. | researchgate.net |

| YM-181741 | Gold(III)-catalyzed Intramolecular Benzannulation | A modern approach using gold catalysis to achieve a [4+2] cycloaddition. | ucl.ac.uk |

This comparison reveals that while the Diels-Alder reaction remains a dominant strategy in the field, other methods like the Hauser annulation used for this compound provide a powerful alternative, particularly for specific substitution patterns. researchgate.net Furthermore, the rise of modern transition-metal-catalyzed methods, such as the gold-catalyzed cyclization for YM-181741, demonstrates the continuing evolution of synthetic strategies toward these complex natural products. ucl.ac.uk Each approach must be tailored to the specific target molecule, accommodating the varied oxidation patterns and functional groups, such as the glycosidic linkages or the unique gem-dichloro group of this compound, that define the vast chemical diversity of the angucyclinone family. nih.govresearchgate.net

V. Biosynthetic Pathways and Genetic Insights

Polyketide Synthase (PKS) Mechanisms in Angucycline Biosynthesis

The backbone of angucyclines is assembled by a type II PKS, a multi-enzyme complex that iteratively condenses simple acyl-CoA precursors. nih.govasm.org Typically, the process starts with an acetyl-CoA starter unit and nine malonyl-CoA extender units to construct a decaketide chain. nih.gov This process involves a minimal PKS complex comprising a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). The KS and CLF form a heterodimer that, along with the ACP, guides the sequential condensation reactions. asm.org

The resulting linear poly-β-ketone chain undergoes a series of cyclization and aromatization reactions, catalyzed by cyclases and aromatases, to form the characteristic angular benz[a]anthracene tetracyclic system. mdpi.com An early, common intermediate in the biosynthesis of many angucyclines is a compound known as UWM6. asm.org The specific folding and cyclization pattern of the polyketide chain is a critical determinant of the final angucycline scaffold. mdpi.com

Genetic Studies of Producer Organisms and Gene Cluster Delineation

Chlorocyclinone A, along with its congeners, was first isolated from the fermentation of a Streptomyces sp. strain DSM 17045. nih.gov While the complete biosynthetic gene cluster for chlorocyclinones has not been explicitly delineated in published literature, the general organization of angucycline BGCs is well-understood from studies of other producing organisms.

Angucycline gene clusters are typically large, spanning over 30 kb of genomic DNA, and contain all the necessary genes for the production of the final natural product. nih.gov These clusters include the PKS genes, genes for post-PKS tailoring enzymes (like oxygenases, reductases, and halogenases), regulatory genes, and genes for resistance and transport. nih.gov For instance, the landomycin A gene cluster from Streptomyces cyanogenus S136 contains 32 putative open reading frames, while the urdamycin A cluster from Streptomyces fradiae Tü2717 also features a similar organization of PKS and tailoring enzyme genes. nih.gov Delineation of these clusters is often achieved through genome sequencing, gene inactivation experiments, and heterologous expression of the gene cluster. nih.govelifesciences.org

Enzymatic Transformations and Post-PKS Modifications

Following the formation of the initial polyketide backbone by the PKS, a series of tailoring enzymes modify the structure to generate the final, bioactive compound. These post-PKS modifications are crucial for the structural diversity and biological activity of angucyclines.

Oxygenase Activities

Oxygenases, particularly flavoenzyme monooxygenases, play a pivotal role in the biosynthesis of angucyclines by introducing hydroxyl groups at various positions on the angucyclinone core. core.ac.uk In many angucycline pathways, a key hydroxylation occurs at the C-12 position. acs.org Some oxygenases can also catalyze Baeyer-Villiger oxidations, leading to ring cleavage and the formation of atypical angucycline structures. acs.org The specific timing and regioselectivity of these oxygenation reactions are critical for directing the biosynthetic pathway towards a particular final product. core.ac.uk

Reductase Activities

Reductases, often short-chain dehydrogenases/reductases (SDRs), are responsible for the reduction of keto groups introduced by the PKS or subsequent oxygenases. core.ac.uk A common modification is the reduction of the C-9 ketone. asm.org The stereochemistry of these reduction steps is tightly controlled by the respective enzymes and contributes to the final three-dimensional structure of the molecule. acs.org

Halogenase Enzyme Involvement

A defining feature of this compound is the presence of a chlorine atom. This halogenation is catalyzed by a dedicated halogenase enzyme. While the specific halogenase for this compound has not been identified, it is likely a flavin-dependent halogenase, a class of enzymes commonly found in bacterial secondary metabolite biosynthetic pathways. sci-hub.senih.gov These enzymes utilize a reduced flavin cofactor (FADH2) and molecular oxygen to generate a reactive hypohalous acid equivalent, which then electrophilically chlorinates a specific position on the substrate. sci-hub.se The regioselectivity of the halogenation is determined by the enzyme's active site, which binds the substrate in a specific orientation. sci-hub.se

Comparative Biosynthesis with Related Angucyclinones (e.g., Urdamycins, Landomycins)

The biosynthetic pathways of urdamycins and landomycins have been extensively studied and provide a valuable comparison for understanding the formation of this compound.

| Feature | Landomycin Biosynthesis | Urdamycin Biosynthesis | Inferred for this compound Biosynthesis |

| Producing Organism | Streptomyces cyanogenus, Streptomyces globisporus nih.gov | Streptomyces fradiae nih.gov | Streptomyces sp. nih.gov |

| Core Polyketide | Decaketide from acetyl-CoA and malonyl-CoA nih.gov | Decaketide from acetyl-CoA and malonyl-CoA nih.gov | Decaketide from acetyl-CoA and malonyl-CoA |

| Key Intermediate | UWM6, Tetrangomycin nih.gov | Aquayamycin, Rabelomycin nih.gov | Likely shares early intermediates like UWM6 |

| Key Oxygenases | LanE, LanZ5 nih.gov | UrdE, UrdM nih.gov | Homologous oxygenases expected |

| Key Reductases | LanV, LanZ4 nih.gov | Homologous reductases present | Homologous reductases expected |

| Glycosylation | Extensively glycosylated with deoxysugars (e.g., D-olivose, L-rhodinose) nih.gov | Glycosylated with deoxysugars nih.gov | Is an angucyclinone (aglycone) |

| Halogenation | Absent | Absent | Present (Chlorine atom) nih.gov |

| Unique Features | Presence of multiple glycosyltransferases for attaching a long oligosaccharide chain. nih.gov | Can incorporate amino acid-derived moieties (e.g., from tyrosine, tryptophan). nih.gov | Halogenation of the angucycline core. |

The biosynthesis of landomycins is characterized by extensive glycosylation, with multiple sugar units attached to the aglycone. nih.gov In contrast, the urdamycin pathway can incorporate moieties derived from amino acids, leading to further structural diversification. nih.gov The biosynthesis of this compound is distinguished from both of these by the crucial halogenation step, which adds a chlorine atom to the angucyclinone framework. While it lacks the glycosidic attachments of landomycins and urdamycins, it shares the fundamental PKS-driven assembly of the tetracyclic core and subsequent oxidative modifications. The presence of a halogenase gene in its BGC is a key differentiating feature.

Vi. Biological Activities and Mechanistic Investigations Preclinical Focus

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Antagonism

Chlorocyclinone A is a chlorinated angucyclinone that has been identified as a modulator of the nuclear hormone receptor Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ). acs.org Preclinical investigations have focused on its ability to antagonize the activation of PPAR-γ induced by synthetic agonists like rosiglitazone (B1679542). These studies have established this compound as a significant compound for research into PPAR-γ-related signaling pathways.

The antagonistic properties of this compound against PPAR-γ have been characterized through a series of rigorous in vitro assays designed to measure receptor activation and ligand interaction. These assays have demonstrated its ability to interfere with agonist-induced PPAR-γ activity in a dose-dependent manner. acs.org

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was utilized to assess the ability of this compound to disrupt the interaction between the PPAR-γ ligand-binding domain (LBD) and a coactivator peptide, a critical step in receptor activation. In this assay, a signal is generated when donor and acceptor beads come into close proximity, which occurs when the receptor is activated by an agonist (like rosiglitazone) and recruits the coactivator peptide. acs.orgresearchgate.netbmglabtech.com

This compound was shown to inhibit the rosiglitazone-induced activation of PPAR-γ by preventing the conformational change in the LBD necessary for coactivator recruitment. acs.org This interference leads to a decrease in the AlphaScreen signal. The compound demonstrated a potent, dose-dependent inhibition of the agonist's effect. acs.org In the absence of the agonist rosiglitazone, this compound did not exhibit any agonistic properties in this assay format. acs.org

To determine if this compound directly competes with agonists for binding to the PPAR-γ receptor, a Scintillation Proximity Assay (SPA) was employed. This technique measures the displacement of a radiolabeled ligand (in this case, rosiglitazone) from the PPAR-γ LBD. acs.org In an SPA, when a radiolabeled ligand binds to the receptor immobilized on scintillant-containing beads, it emits a light signal. nih.govnih.govrevvity.com Competing, non-radiolabeled compounds will displace the radioligand, leading to a reduction in the signal.

Studies confirmed that this compound is capable of displacing rosiglitazone from the PPAR-γ ligand-binding domain. This finding indicates that this compound acts as a competitive antagonist, directly interacting with the receptor's ligand-binding pocket. acs.org

To confirm that the antagonistic activity observed in cell-free assays translates to a cellular context, cell-based reporter gene assays were conducted. These assays utilize cells that have been engineered to express the PPAR-γ receptor and a reporter gene (such as luciferase) under the control of a PPAR-γ-responsive promoter. researchgate.netnih.govindigobiosciences.com When an agonist activates the receptor, it drives the expression of the reporter gene, which can be quantified.

This compound proved to be active in these cell-based systems, demonstrating its ability to penetrate cell membranes and interfere with PPAR-γ activation at the nuclear level. It effectively antagonized the rosiglitazone-induced PPAR-γ activity, resulting in a dose-dependent decrease in reporter gene expression. acs.org

This compound and its related compounds (Chlorocyclinones B-D) represent the first PPAR-γ antagonists identified from a natural origin. acs.org They are also the first angucyclinones reported to modulate the activity of this specific nuclear hormone receptor. acs.org The discovery was the result of a high-throughput screening process of over 80,000 natural extracts from microbial and plant sources, where an extract from the bacterium Streptomyces sp. (DSM 17045) showed significant antagonistic activity. acs.org This discovery has highlighted natural products as a valuable source for new chemical scaffolds that can modulate PPAR-γ activity.

The antagonistic potency of this compound was evaluated alongside its structurally related analogues, Chlorocyclinones B, C, and D, across the different assay platforms. While all four compounds demonstrated antagonistic activity, their potencies varied.

In the AlphaScreen assay, all four chlorocyclinones antagonized rosiglitazone-induced PPAR-γ activation with IC₅₀ values below 0.4 µM. acs.org In the cell-based reporter gene assay, the IC₅₀ values ranged from 0.60 to 7.0 µM. acs.org Across all applied assays—AlphaScreen, SPA, and the cell-based reporter gene assay—Chlorocyclinone C consistently exhibited the most potent antagonistic activity. acs.org

| Compound | AlphaScreen Assay IC₅₀ (µM) | Cell-Based Reporter Gene Assay IC₅₀ (µM) |

|---|---|---|

| This compound | 0.36 | 7.0 |

| Chlorocyclinone B | 0.30 | 2.9 |

| Chlorocyclinone C | 0.090 | 0.60 |

| Chlorocyclinone D | 0.20 | 1.8 |

In Vitro Receptor Activation Inhibition Studies

Broader Biological Activity Profiling

Preclinical investigations into the broader biological activities of this compound, beyond its identified role as a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) antagonist, are not extensively documented in publicly available scientific literature. The primary focus of published research has been on its discovery, synthesis, and its specific interaction with the PPAR-γ receptor. While the modulation of PPAR-γ has implications for various pathological processes, including microbial infections and cancer, dedicated studies profiling this compound directly against a wide range of microbes and cancer cell lines are not yet available.

Antimicrobial Activity Studies

Direct in vitro or in vivo studies evaluating the antimicrobial activity of this compound against a spectrum of bacteria have not been reported. The potential for such activity is inferred from its mechanism of action as a PPAR-γ antagonist. PPAR-γ is recognized as a modulator of the host's immune and inflammatory responses to bacterial infections. nih.govnih.gov Depending on the context, both activation and inhibition of PPAR-γ can influence the outcome of bacterial challenges. nih.govnih.gov Therefore, while a theoretical basis exists for this compound to modulate the host response to bacterial pathogens, empirical data from minimum inhibitory concentration (MIC) or other direct antimicrobial assays are currently lacking.

Antifungal Activity Investigations

Similarly, specific preclinical studies detailing the antifungal activity of this compound are not present in the current body of scientific literature. The role of PPARs in fungal infections is an emerging area of research, with some studies suggesting that modulation of these receptors can impact the host's immune response to fungal pathogens like Candida albicans. europeanpharmaceuticalreview.com For instance, PPAR-γ activation is implicated in maintaining the innate antimicrobial immunity in the colon against C. albicans. europeanpharmaceuticalreview.com As an antagonist, this compound could theoretically alter this response, but direct evidence of its fungicidal or fungistatic properties from preclinical models is not available.

Anticancer Activity Research

While this compound has been identified as a PPAR-γ antagonist, a target with significant implications in oncology, comprehensive in vitro screening of this compound against a diverse panel of cancer cell lines has not been published. The role of PPAR-γ in cancer is complex and context-dependent, with both tumor-promoting and tumor-suppressing functions reported. labcorp.comlitfl.com Antagonism of PPAR-γ is being explored as a therapeutic strategy in certain cancers where PPAR-γ is overexpressed and promotes a malignant phenotype. dntb.gov.ua For example, the PPAR-γ antagonist T0070907 has been shown to suppress breast cancer cell proliferation and motility. dntb.gov.ua Given that this compound is a potent PPAR-γ antagonist, it represents a candidate for investigation in similar cancer contexts. However, at present, there is a lack of published data from cytotoxicity assays, cell proliferation studies, or in vivo tumor models specifically evaluating the anticancer effects of this compound.

Mechanistic Elucidation of Biological Effects

Target Identification and Validation Studies

The primary molecular target of this compound has been identified and validated as the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). idexx.dk Research has demonstrated that this compound, along with its related compounds Chlorocyclinones B, C, and D, are potent antagonists of rosiglitazone-induced PPAR-γ activation. idexx.dk

In vitro assays have confirmed this antagonistic activity. An AlphaScreen assay, which measures the interaction between the PPAR-γ ligand-binding domain (LBD) and a coactivator peptide, was utilized to determine the inhibitory concentration (IC50) of these compounds. idexx.dk Furthermore, a scintillation proximity assay (SPA) demonstrated that these compounds are capable of displacing the known PPAR-γ agonist, rosiglitazone, from the PPAR-γ LBD. idexx.dk

The following table summarizes the in vitro antagonistic activity of this compound and its related compounds against rosiglitazone-induced PPAR-γ activation.

| Compound | AlphaScreen IC50 (µM) |

| This compound | < 0.4 |

| Chlorocyclinone B | < 0.4 |

| Chlorocyclinone C | 0.090 |

| Chlorocyclinone D | < 0.4 |

Data sourced from Stierle et al., 2007. idexx.dk

Cellular and Molecular Pathway Perturbations

The primary cellular and molecular pathway perturbation induced by this compound is the inhibition of the PPAR-γ signaling pathway. As a potent antagonist, this compound prevents the conformational changes in the PPAR-γ LBD that are necessary for the recruitment of coactivators and subsequent transactivation of target genes. idexx.dk

The efficacy of this compound in a cellular context was confirmed using a PPAR-γ-driven luciferase reporter gene assay. idexx.dk In this system, the PPAR-γ agonist rosiglitazone induces the expression of luciferase. Co-treatment with this compound and its analogs resulted in a dose-dependent inhibition of this rosiglitazone-induced luciferase activity, indicating that these compounds are cell-permeable and active within a cellular environment. idexx.dk Importantly, the compounds did not exhibit cytotoxicity at the concentrations tested in this assay. idexx.dk

The table below presents the IC50 values for the antagonism of rosiglitazone-induced PPAR-γ activity by this compound and its related compounds in a cell-based reporter gene assay.

| Compound | Cell-Based Reporter Gene Assay IC50 (µM) |

| This compound | 7.0 |

| Chlorocyclinone B | 1.8 |

| Chlorocyclinone C | 0.60 |

| Chlorocyclinone D | 1.9 |

Data sourced from Stierle et al., 2007. idexx.dk

By antagonizing PPAR-γ, this compound has the potential to modulate numerous downstream cellular processes. The PPAR-γ pathway is a critical regulator of lipid and glucose metabolism, inflammation, and cell differentiation. labcorp.comdiag2tec.com Therefore, inhibition of this pathway by this compound could lead to significant perturbations in these fundamental biological processes.

Biomarker Identification and Analysis

In preclinical investigations, the biological activity of this compound has been characterized through the use of specific biomarkers to ascertain its mechanism of action. The primary biomarker utilized in these studies is the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).

A key experimental approach has been the use of a cell-based reporter gene assay. In this system, cells are engineered to contain a reporter gene, the expression of which is under the control of PPAR-γ. Activation of PPAR-γ by an agonist, such as rosiglitazone, leads to the expression of the reporter gene, which can be quantified. This compound's effect on this system serves as a direct biomarker of its intracellular activity. It was demonstrated that this compound is cell-permeable and effectively antagonizes the rosiglitazone-induced activation of PPAR-γ within these reporter cells acs.org. The reduction in the reporter gene signal in the presence of this compound provides a quantifiable biomarker of its antagonistic action at the molecular level.

Biochemical assays have also been employed to identify biomarkers of this compound's interaction with its target. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was utilized to monitor the ligand-induced recruitment of a coactivator peptide to the PPAR-γ ligand-binding domain (LBD). A high signal in this assay indicates successful recruitment and, therefore, receptor activation. The ability of this compound to decrease the AlphaScreen signal in the presence of rosiglitazone serves as a direct biochemical biomarker of its capacity to disrupt the formation of the active PPAR-γ complex acs.org.

The following table summarizes the key biomarkers and assays used in the preclinical analysis of this compound:

| Assay Type | Biomarker | Description | Findings with this compound |

|---|---|---|---|

| Cell-Based Assay | Reporter Gene Expression | Quantifies the transcriptional activity of PPAR-γ in response to ligands. | Demonstrated dose-dependent antagonism of rosiglitazone-induced reporter gene expression, confirming intracellular activity. |

| Biochemical Assay | Coactivator Peptide Recruitment | Measures the interaction between the PPAR-γ LBD and a coactivator peptide, essential for receptor activation. | Inhibited rosiglitazone-induced recruitment of the coactivator peptide to the PPAR-γ LBD. |

Target Engagement Studies

Target engagement studies have been crucial in confirming that this compound directly interacts with its intended molecular target, the PPAR-γ ligand-binding domain (LBD). These preclinical investigations have provided direct evidence of the compound's ability to bind to and modulate the function of PPAR-γ.

A scintillation proximity assay (SPA) was a key method used to demonstrate target engagement. This assay directly measures the binding of a radiolabeled ligand, in this case, [³H]-rosiglitazone, to the PPAR-γ LBD. The ability of this compound to displace the radiolabeled rosiglitazone from the LBD is a direct measure of its binding to the same site. The results of these studies showed that this compound effectively displaces rosiglitazone, confirming that it engages the PPAR-γ LBD acs.org.

Furthermore, the AlphaScreen assay, as described in the biomarker section, also serves as a robust target engagement study. By preventing the rosiglitazone-induced recruitment of the LXXLL coactivator peptide, this compound demonstrates its ability to induce a conformational change in the PPAR-γ LBD consistent with an antagonistic state acs.org. This provides functional evidence of target engagement, as it shows that the binding of this compound has a direct consequence on the receptor's ability to interact with its downstream signaling partners.

The collective data from these target engagement studies firmly establish that this compound's biological activity is a result of its direct interaction with the PPAR-γ LBD. The IC50 values obtained from these assays provide a quantitative measure of its potency in engaging its target. For instance, in the AlphaScreen assay, this compound inhibited rosiglitazone activity with a potent IC50 value, while showing no agonistic properties on its own acs.org.

The table below outlines the target engagement studies conducted for this compound:

| Study Type | Method | Purpose | Key Finding |

|---|---|---|---|

| Competitive Binding Assay | Scintillation Proximity Assay (SPA) | To determine if this compound binds to the PPAR-γ LBD and displaces a known agonist. | This compound effectively displaced [³H]-rosiglitazone from the PPAR-γ LBD. |

| Functional Engagement Assay | AlphaScreen | To assess the functional consequence of this compound binding on PPAR-γ's interaction with a coactivator peptide. | This compound inhibited the rosiglitazone-induced recruitment of a coactivator peptide, indicating it promotes an antagonistic conformation of the receptor. |

Vii. Structure Activity Relationships Sar

Influence of Core Cyclinone Structure on Biological Efficacy

The term "cyclinone" itself is not a formally defined chemical class in the same way as, for example, "flavonoid" or "alkaloid." Rather, it appears to be a descriptor related to compounds that interact with cyclins or cyclin-dependent kinases (CDKs), which are central regulators of the eukaryotic cell cycle. oup.comnih.gov The progression through the cell cycle is driven by the assembly and activation of cyclin-CDK complexes. oup.comnih.gov The core structure of molecules like Chlorocyclinone A, which is a type of angucycline, provides a rigid scaffold upon which various functional groups are displayed, influencing its interaction with biological targets. nih.gov

Systematic Derivatization and Analog Synthesis for SAR Exploration

Systematic derivatization is a cornerstone of medicinal chemistry used to explore the SAR of a lead compound. For compounds related to this compound, this approach has been used to identify key structural requirements for biological activity. The total synthesis of this compound itself was a significant undertaking, completed in 28 steps, which also opened the door for creating structural analogs. researchgate.netacs.orgresearchgate.net

SAR studies on topopyrones, which share structural similarities with angucyclinones, revealed that removing hydroxyl groups at specific positions (5 and 9) led to increased cytotoxic potency and a greater ability to stabilize the topoisomerase-mediated cleavage complex. researchgate.net This suggests that not all functional groups contribute positively to the desired activity. Further findings indicated that the pyrone ring and a polar group at position 11 are fundamental for topoisomerase I inhibition. researchgate.net

Table 1: SAR Insights from Related Compound Classes

| Compound Class | Structural Modification | Impact on Biological Activity | Citation |

|---|---|---|---|

| Topopyrones | Removal of hydroxyl groups at C5 and C9 | Increased cytotoxic potency | researchgate.net |

| Topopyrones | Presence of pyrone ring and polar group at C11 | Fundamental for topoisomerase I inhibition | researchgate.net |

| DCX Analogs | Modifications to the pyranoxanthone skeleton | Enhanced anti-HIV activity and selectivity | researchgate.net |

| DCP Derivatives | Introduction of bromine and iodine | Modulation of anti-HIV activity | researchgate.net |

Computational Modeling for SAR Prediction and Elucidation

Computational modeling is a powerful tool for predicting and understanding the SAR of complex molecules, complementing experimental synthesis and testing. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are employed to build models that correlate structural features with biological activity. The total synthesis of this compound, a known PPAR-γ antagonist, provides a basis for such computational studies. ugr.esiitkgp.ac.iniitkgp.ac.inprimescholars.comiitkgp.ac.inugr.esbroadwayinfotech.net.au

For instance, QSAR studies on 3-aminopyrazole (B16455) inhibitors of CDK2/cyclin A have been used to explore the pharmacophoric requirements for antitumor activity. researchgate.net These models can identify which parts of the molecule, and which properties (e.g., electronic, steric), are crucial for activity. The models showed that specific atoms were important for activity and that substitutions at certain positions on a phenyl ring had a detrimental effect, while other substitutions were favorable. researchgate.net

Molecular docking and ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods have been used to study the interactions between inhibitors and the CDK2 active site. researchgate.net Such studies revealed that derivatives could fit well within the ATP binding cleft, and a reliable correlation between the calculated interaction energy and the observed biological activity was obtained. researchgate.net For other complex natural products, computational modeling has been used to identify key amino acid residues in an enzyme's active site that are involved in substrate binding. nih.gov This synergy between computational prediction and experimental validation accelerates the discovery of more potent and selective analogs.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Topopyrone A |

| Topopyrone B |

| Topopyrone C |

| Topopyrone D |

| Oenostacin |

| 1R,2R-dicamphanoyl-3,3-dimethyldihydropyrano-[2,3-c]xanthen-7(1H)-one (DCX) |

Viii. Advanced Research Methodologies

In Vitro Pharmacological Assays

The initial pharmacological evaluation of Chlorocyclinone A was conducted exclusively through in vitro methods. These assays provided the foundational data on its bioactivity, mechanism of action, and potency.

This compound was identified from a screening program aimed at discovering novel modulators of PPAR-γ for potential therapeutic applications. aipublications.compharmacophorejournal.com This discovery was facilitated by high-throughput screening (HTS), a process that uses automation and robotics to rapidly test thousands of compounds for their effect on a specific biological target. dntb.gov.uaprimescholars.com In the case of this compound, it was isolated from the mycelium of Streptomyces sp. strain DSM 17045 as part of a campaign to find compounds that could antagonize PPAR-γ activation. mdpi.comresearchgate.netresearchgate.net The use of HTS platforms enabled the efficient analysis of natural product libraries, leading to the identification of the chlorocyclinone family of compounds.

Following its initial discovery, the specific interaction of this compound with its target was quantified using optimized biochemical assays. These cell-free systems are designed to measure the direct interaction between a compound and a purified biological target, such as a receptor protein.

Two key biochemical assays were employed to characterize this compound:

AlphaScreen Assay : This bead-based assay was used to measure the antagonism of rosiglitazone-induced PPAR-γ activation. In this system, this compound demonstrated potent antagonist activity, with an IC₅₀ value of less than 0.4 µM. mdpi.comresearchgate.netresearchgate.net

Scintillation Proximity Assay (SPA) : This assay confirmed the mechanism of action by demonstrating that this compound could effectively displace the known agonist rosiglitazone (B1679542) from the PPAR-γ ligand-binding domain (LBD). mdpi.comresearchgate.netresearchgate.net This provided direct evidence that this compound competes for the same binding site as thiazolidinedione (TZD) agonists.

To validate the findings from biochemical assays in a more biologically relevant context, cell-based assays were utilized. Unlike biochemical assays, cell-based systems measure a compound's effect within a living cell, providing insights into its functional consequences, such as changes in gene expression. researchgate.netmdpi.comresearchgate.net

A cell-based reporter gene assay was crucial in confirming the activity of this compound. aipublications.compharmacophorejournal.com In this system, cells are engineered to produce a measurable signal (like light from the enzyme luciferase) in response to the activation of a target receptor. The assay demonstrated that this compound effectively antagonized rosiglitazone-induced PPAR-γ activity, with reported IC₅₀ values ranging from 0.60 to 7.0 µM across the family of isolated chlorocyclinones. wjgnet.com

Table 1: In Vitro Assay Findings for this compound

| Assay Type | Specific Assay | Target/Process Measured | Finding | Citation(s) |

| Biochemical | AlphaScreen | Antagonism of rosiglitazone-induced PPAR-γ activation | IC₅₀ < 0.4 µM | mdpi.com, researchgate.net, researchgate.net |

| Biochemical | Scintillation Proximity Assay (SPA) | Displacement of rosiglitazone from PPAR-γ LBD | Confirmed competitive binding | mdpi.com, researchgate.net, researchgate.net |

| Cell-Based | Reporter Gene Assay | Antagonism of rosiglitazone-induced PPAR-γ activity | IC₅₀ = 0.60 - 7.0 µM | wjgnet.com |

In vitro metabolism studies are essential for predicting how a compound will be processed in the body. These studies typically use liver-derived systems, such as liver microsomes (which are rich in cytochrome P450 enzymes) or hepatocytes (whole liver cells), to assess a compound's metabolic stability and identify its major metabolites. researchgate.netpnas.org To date, specific in vitro metabolism studies for this compound have not been reported in the available scientific literature. Such research would be a critical next step in its preclinical development.

In Vivo Preclinical Models for Efficacy Assessment

The evaluation of a compound's efficacy in a living organism is a fundamental part of preclinical development. This stage involves using animal models that replicate aspects of human disease to determine if the in vitro activity translates to a therapeutic effect in vivo. oup.com Based on a review of published scientific literature, in vivo efficacy studies for this compound have not yet been reported.

The selection of an appropriate animal model is critical and depends on the therapeutic target and the disease being studied. pharmacophorejournal.commdpi.com For a PPAR-γ antagonist like this compound, which was identified as a potential agent for type 2 diabetes, researchers would typically select animal models that exhibit relevant metabolic dysfunction. aipublications.com

Considerations for model selection would include:

Relevance to Human Disease : The chosen model should mimic key aspects of the human condition. For a PPAR-γ antagonist, models of diet-induced obesity (e.g., mice on a high-fat diet) or genetic models of diabetes and obesity (e.g., the ob/ob mouse, which is leptin-deficient) are commonly used to assess effects on insulin (B600854) resistance and weight gain.

Target Expression : The animal model must express the PPAR-γ receptor in relevant tissues (such as adipose tissue, liver, and muscle) in a manner that is comparable to humans to ensure the compound can engage its target. wjgnet.com

Study Endpoints : The model must allow for the measurement of relevant outcomes. For metabolic diseases, key endpoints would include blood glucose levels, insulin sensitivity, body weight, and markers of inflammation. oup.com

While the total synthesis of this compound has been achieved, paving the way for further investigation, its evaluation in any such in vivo models has not been documented in public research. researchgate.netpnas.org

Pharmacodynamic Endpoints in Animal Studies

Pharmacodynamic (PD) endpoints in animal studies are crucial for evaluating the physiological and biochemical effects of a test compound on a living organism. These endpoints serve as measurable outcomes that demonstrate the compound's mechanism of action and efficacy. The selection of appropriate endpoints is guided by the scientific objectives of the study and the expected biological effects of the compound. ufsc.brnih.gov For any experiment involving animals, humane endpoints are also established as the earliest criteria to prevent or relieve pain or distress, which may include clinical signs or changes in measurable parameters like body weight or temperature. ucsb.edunc3rs.org.uknih.gov

Federal guidelines mandate the careful consideration of several factors when determining endpoints, including the anticipated adverse effects, their likely progression, and the earliest predictive indicators of these effects. umaryland.edu In studies where adverse effects are unavoidable, such as in toxicology or certain disease models, pilot studies may be used to refine endpoints and minimize animal distress while still achieving scientific goals. ufsc.brucsb.edu

While specific animal studies detailing the pharmacodynamic endpoints for this compound are not publicly documented, its identification as a Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) antagonist suggests the types of endpoints that would be relevant. researchgate.netacs.org In animal models of metabolic diseases, such as diabetes or obesity, studies involving a PPAR-γ antagonist would likely monitor endpoints such as:

Changes in body weight and composition.

Blood glucose and insulin levels.

Lipid profiles (e.g., triglycerides, cholesterol).

Expression levels of PPAR-γ target genes in specific tissues like adipose tissue or liver.

Histopathological analysis of relevant organs.

These endpoints would provide critical information on the in vivo efficacy and biological activity of this compound, validating its mechanism of action as a PPAR-γ antagonist.

Computational and In Silico Approaches

Computational, or in silico, methods have become indispensable in chemical and pharmaceutical research. journalijar.com These techniques use computer simulations and modeling to predict the properties, activities, and interactions of molecules, thereby accelerating the drug discovery process, reducing costs, and providing insights that are difficult to obtain through experimental methods alone. vichemchemie.com

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as a protein). researchgate.net The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction. journalijar.comnvidia.com This approach is fundamental in structure-based drug design. journalijar.com

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. researchgate.net MD simulations provide a more realistic representation of the biological environment by treating the molecules as flexible entities and simulating their movements and interactions, often in the presence of solvent molecules. frontiersin.orgyoutube.com This technique can be used to assess the stability of the binding pose predicted by docking and to analyze the intricate network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govnih.gov

For this compound, which has been identified as a PPAR-γ antagonist, these methods would be invaluable. researchgate.netacs.org Researchers could perform molecular docking to place this compound into the ligand-binding domain of the PPAR-γ protein. The results would generate a hypothetical binding pose and a docking score, as illustrated in the hypothetical table below.

| Ligand | Target | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | PPAR-γ | -9.5 | His323, Tyr473, Ser289 |

Subsequently, MD simulations of the this compound-PPAR-γ complex could reveal the stability of this interaction and identify specific atomic-level details that are crucial for its antagonistic activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgresearchgate.net The fundamental principle is that the structure of a molecule dictates its physicochemical properties, which in turn determine its biological activity. nih.gov A QSAR model takes the form of a mathematical equation where the biological activity is a function of molecular descriptors. wikipedia.org These descriptors are numerical values that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, or electronic properties. amazon.com

The process involves compiling a dataset of compounds with known activities, calculating molecular descriptors for each, and then using statistical methods to build a predictive model. researchgate.net Once validated, this model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. wikipedia.orgnih.gov

No specific QSAR studies for this compound have been published. However, if a series of analogs were synthesized and their PPAR-γ antagonistic activities were measured, a QSAR study could be performed. Such a study would help identify the key structural features of the this compound scaffold that are critical for its activity, guiding future efforts to design more potent derivatives.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Molecular Weight (MW) | Size of the molecule |

| Physicochemical | LogP | Lipophilicity/Hydrophobicity |

| Electronic | Dipole Moment | Polarity and charge distribution |

| 3D-QSAR | CoMFA Steric Field | Steric bulk and shape |

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nvidia.comwikipedia.org It can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS uses the 3D structure of the target protein to dock candidate molecules, as described above. nvidia.com LBVS, used when the target structure is unknown, relies on the chemical similarity to known active compounds, assuming that structurally similar molecules will have similar biological activities. wikipedia.org The compounds identified from VS are known as "hits."

Once hits are identified, the process of lead optimization begins. This phase involves the iterative chemical modification of a promising hit compound (now called a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile, with the goal of developing a clinical drug candidate. vichemchemie.comsk.ruspirochem.com Computational tools are heavily used in this stage to predict how modifications will affect the desired properties, thereby guiding the synthetic chemistry efforts. vichemchemie.com

In the context of this compound, virtual screening could be used in two ways. A ligand-based screen could use the this compound structure as a query to find other molecules with similar shapes and pharmacophores from vast chemical databases. Alternatively, a structure-based screen could dock millions of compounds into the PPAR-γ binding site to find novel scaffolds that may also act as antagonists. frontiersin.orgnih.govresearchgate.net Following such a screen, this compound itself could serve as a lead compound for an optimization program aimed at enhancing its antagonist potency or improving its drug-like properties. nih.govfrontiersin.org

Modern organic synthesis is increasingly supported by computational chemistry to understand complex reaction mechanisms, predict outcomes, and design more efficient synthetic routes. frontiersin.org Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and mapping the potential energy surface of a chemical reaction. smu.edunih.gov These studies can calculate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. smu.edu This information provides a detailed, step-by-step picture of how a reaction proceeds, helping to explain observed selectivity (e.g., regioselectivity or stereoselectivity) and to predict how changes to the reactants or catalysts might influence the reaction. arxiv.org

The first total synthesis of this compound was completed in 28 steps, featuring key reactions such as a Hauser annulation and a Krohn photo-oxidation. acs.orgresearchgate.net While the original publication does not detail computational mechanistic studies, these complex transformations are prime candidates for such analysis. For instance, a DFT study of the Hauser annulation step could elucidate the transition state structures to explain the observed regioselectivity of the cyclization. Similarly, computational analysis of the photochemical oxidation could provide insight into the excited-state reactivity and reaction pathway. acs.org This deeper understanding can be instrumental for optimizing reaction conditions or adapting the synthetic strategy for other related natural products.

Future Perspectives and Translational Research

The discovery and synthesis of Chlorocyclinone A have opened new avenues for research, extending beyond its initial characterization. Future efforts are geared towards leveraging its unique chemical structure and biological activity for therapeutic benefit. This involves the strategic design of new analogs, investigation into its potential to overcome drug resistance, fostering collaborative research models, and integrating advanced "omics" technologies to fully elucidate its mechanism of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Chlorocyclinone A, and how do their yields and stereochemical outcomes compare?

- Methodological Answer : Current synthetic approaches involve multi-step strategies, including Diels-Alder reactions, ketone reductions, and regioselective oxidations. For example, Karmakar and Mal (2012) reported a 17-step total synthesis with a 5.2% overall yield, emphasizing stereochemical control at C9 and C11 using Sharpless asymmetric epoxidation . To validate synthetic routes, researchers should:

- Compare intermediates via -NMR and -NMR to confirm stereochemistry.

- Use HPLC-MS to assess purity (>95% by area normalization).

- Cross-reference spectral data with prior literature to resolve discrepancies in peak assignments .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional properties?

- Methodological Answer : Key techniques include:

- Spectroscopy : -NMR for proton environments, -NMR for carbon skeleton verification, and IR spectroscopy for ketone and hydroxyl groups.

- Chromatography : Reverse-phase HPLC for purity assessment, coupled with UV-Vis detection (λ = 254 nm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 485.2456) .

- X-ray Crystallography (if crystalline): Resolves absolute configuration ambiguities, particularly for disputed stereocenters .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

- Methodological Answer : Standardize protocols using:

- Positive Controls : PPAR-γ agonists (e.g., rosiglitazone) to validate antagonist activity .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate.

- Cell Lines : Use HEK293T cells transfected with PPAR-γ luciferase reporters, ensuring passage numbers <20 to minimize drift .

Advanced Research Questions

Q. What strategies resolve contradictions in reported PPAR-γ antagonism mechanisms of this compound?

- Methodological Answer : Conflicting data (e.g., IC variations across studies) require:

- Comparative Meta-Analysis : Aggregate datasets from peer-reviewed studies (e.g., Journal of Organic Chemistry, Bioorganic & Medicinal Chemistry) and normalize activity metrics using Z-score transformations.

- Molecular Dynamics Simulations : Model ligand-receptor binding modes (e.g., Glide SP/XP docking) to identify critical interactions (e.g., hydrogen bonds with Ser289 or hydrophobic contacts with Leu330) .

- In Vitro Mutagenesis : Validate key residues by generating PPAR-γ mutants (e.g., Ser289Ala) and retesting antagonism .

Q. How can computational models optimize this compound’s total synthesis for improved atom economy?

- Methodological Answer : Apply retrosynthetic algorithms (e.g., Chematica) to:

- Prioritize convergent pathways over linear sequences.

- Identify catalytic asymmetric steps (e.g., organocatalytic aldol reactions) to reduce chiral auxiliary use.

- Benchmark predicted routes against experimental yields using machine learning (e.g., Random Forest regression on reaction databases) .

Q. What experimental designs address discrepancies in this compound’s cytotoxicity profiles across cancer cell lines?

- Methodological Answer :

- Panel Testing : Screen 10+ cell lines (e.g., MCF-7, A549, HeLa) with standardized seeding densities and incubation times.

- Pathway Inhibition Studies : Combine this compound with PI3K/AKT or MAPK inhibitors to isolate PPAR-γ-dependent effects.

- Omics Integration : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., FABP4, ADIPOQ) and validate via qPCR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.